molecular formula C9H12ClN3O B055720 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine CAS No. 118121-82-7

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Cat. No. B055720
M. Wt: 213.66 g/mol
InChI Key: RZJHEWQAORJNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine involves multi-step processes, including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) demonstrates a green synthetic method yielding a compound with a total yield of 43% through these steps, highlighting the compound's accessibility for research purposes (Lei, Wang, Xiong, & Lan, 2017).

Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and its derivatives can be complex, involving intricate hydrogen-bonded sheet structures and polymorphism. For instance, the crystallization of related compounds can yield different polymorphs with unique hydrogen bonding patterns, as discussed by Bowes et al. (2003) in their work on 2-amino-4-chloro-6-morpholinopyrimidine (Bowes, Glidewell, Low, Melguizo, & Quesada, 2003).

Chemical Reactions and Properties

The compound's reactivity is illustrated by its involvement in various chemical reactions, including cross-coupling reactions which facilitate the synthesis of bioactive compounds. Martínez et al. (2012) demonstrated the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines using triorganoindium compounds in palladium-catalyzed cross-coupling reactions, showcasing the compound's versatility (Martínez, Pérez-Caaveiro, Peña-López, Sarandeses, & Pérez Sestelo, 2012).

Physical Properties Analysis

The physical properties, such as polymorphism and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The studies by Bowes et al. (2003) provide insights into the polymorphic nature and crystallography of similar morpholine derivatives, essential for predicting the compound's stability and solubility (Bowes et al., 2003).

Scientific Research Applications

Electrochemical Detection of Pesticides

Diazinon, a structurally related organophosphorus pesticide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, has been the focus of research due to its toxicity and environmental impact. Electrochemical methods have been developed for the rapid and precise detection of Diazinon in various samples, highlighting the broader application of such techniques in identifying and quantifying pesticides, including compounds with a morpholine and pyrimidine structure. These methods are valued for their simplicity, speed, and cost-effectiveness in environmental monitoring and food safety assurance (Lohrasbi-Nejad, 2022).

Pharmacological Interest in Morpholine and Pyrans Derivatives

Research into morpholine, a component of the chemical structure , has uncovered a broad spectrum of pharmacological activities. Morpholine derivatives have been developed for various therapeutic applications, demonstrating the compound's versatility in drug design. This interest extends to pyran analogues, which, like morpholine, play a significant role in the synthesis of biologically active compounds. The exploration of these derivatives underscores the potential for discovering new therapeutic agents based on the morpholine structure (Asif & Imran, 2019).

Herbicide Sorption and Environmental Impact

The environmental behavior of phenoxy herbicides, which share functional groups with the compound of interest, has been extensively studied. Research on the sorption of these herbicides to soil and organic matter provides insights into their environmental fate and the potential for groundwater contamination. Understanding the sorption mechanisms is crucial for assessing the environmental impact of new herbicides and for developing strategies to mitigate their persistence and mobility in agricultural settings (Werner, Garratt, & Pigott, 2012).

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, related to the structure of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, is a key scaffold in medicinal chemistry. Research on the synthesis of pyranopyrimidine derivatives using hybrid catalysts has opened new avenues for developing pharmaceuticals. These catalysts facilitate the creation of complex molecules, demonstrating the importance of innovative synthetic strategies in drug discovery. This work highlights the ongoing search for efficient, versatile catalysts to construct biologically relevant heterocycles (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

4-(4-chloro-6-methylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHEWQAORJNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357524
Record name 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

CAS RN

118121-82-7
Record name 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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